molecular formula C25H28N2O B3550299 3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B3550299
M. Wt: 372.5 g/mol
InChI Key: WHEXNEYOIKNLHZ-UHFFFAOYSA-N
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Description

“3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with a complex structure . It has been the subject of various studies, particularly in the field of structural chemistry .


Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, it has been prepared from 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one through an amide bond formation reaction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in detail . It has been found to adopt a chair–chair conformation in the crystalline state . This is in contrast to 3,7-ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, which had been previously found to exist in a chair-boat conformation .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied . The fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization has been elucidated . The basic fragmentation was due to the cleavage of C(1)-C(2) bond followed by a hydrogen migration similar to an odd-electron McLafferty rearrangement .

Scientific Research Applications

Stimulus-Sensitive Liposomal Delivery System

3,7-Diazabicyclo[3.3.1]nonane derivatives, such as 3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, have been utilized in designing molecular switches for liposomal delivery systems. These switches can stimulate the rapid release of water-soluble compounds from liposomes under external factors like pH changes. This is particularly evident in the increase in permeability of liposomes modified with these compounds when the pH decreases from 7.4 to 6.5 (Veremeeva et al., 2021).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives of this compound have been a subject of study, providing insights into their conformational behaviors and interactions. For instance, the crystal structure of 3,7-ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane and its conformation in the crystalline state have been examined (Grishina et al., 2017).

Pharmacological Applications

There has been research into the biological activity and potential pharmacological applications of 3,7-diazabicyclo[3.3.1]nonane derivatives. Some studies have focused on local anesthetic activity and toxicity of synthesized compounds, revealing their potential in medical applications (Malmakova et al., 2021).

Synthesis and Transformation Studies

Research has also been conducted on the synthesis and transformation of this compound and its derivatives. These studies provide valuable information on the methods of synthesizing these compounds and their potential uses in various fields, including materials science and pharmaceuticals (Gevorkyan et al., 2017).

properties

IUPAC Name

1,5-diphenyl-3,7-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-3-15-26-17-24(21-11-7-5-8-12-21)19-27(16-4-2)20-25(18-26,23(24)28)22-13-9-6-10-14-22/h3-14H,1-2,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEXNEYOIKNLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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